molecular formula C29H24Br4O7 B1678831 Rawsonol CAS No. 125111-69-5

Rawsonol

Cat. No.: B1678831
CAS No.: 125111-69-5
M. Wt: 804.1 g/mol
InChI Key: KCFBHVMAGOSSRA-UHFFFAOYSA-N
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Description

Rawsonol is a brominated diphenylmethane derivative obtained from the green alga Avrainvillea rawsoni. It exhibits inhibitory activity against 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is an enzyme involved in cholesterol biosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: Rawsonol is primarily extracted from the green alga Avrainvillea rawsoni. The extraction process involves the use of organic solvents to isolate the compound from the algal biomass. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Avrainvillea rawsoni, followed by extraction and purification processes. The cultivation conditions, such as light, temperature, and nutrient availability, are optimized to maximize the yield of this compound. The extraction process is scaled up using industrial-grade solvents and chromatographic systems to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Rawsonol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Rawsonol has a wide range of scientific research applications, including:

Mechanism of Action

Rawsonol exerts its effects by inhibiting the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is a key player in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol. The molecular targets and pathways involved include the binding of this compound to the active site of the enzyme, thereby preventing the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate .

Comparison with Similar Compounds

Uniqueness of Rawsonol: this compound is unique due to its natural origin from the green alga Avrainvillea rawsoni. Unlike synthetic statins, this compound offers a natural alternative with potentially fewer side effects. Additionally, its brominated structure provides unique chemical properties that can be exploited in various scientific and industrial applications .

Properties

CAS No.

125111-69-5

Molecular Formula

C29H24Br4O7

Molecular Weight

804.1 g/mol

IUPAC Name

6-bromo-4-[[3-bromo-5-[[4-bromo-2,3-dihydroxy-6-(methoxymethyl)phenyl]methyl]-2-hydroxyphenyl]methyl]-3-[(3-bromo-4-hydroxyphenyl)methyl]benzene-1,2-diol

InChI

InChI=1S/C29H24Br4O7/c1-40-12-17-11-23(33)29(39)27(37)19(17)6-14-4-16(25(35)21(31)8-14)9-15-10-22(32)28(38)26(36)18(15)5-13-2-3-24(34)20(30)7-13/h2-4,7-8,10-11,34-39H,5-6,9,12H2,1H3

InChI Key

KCFBHVMAGOSSRA-UHFFFAOYSA-N

SMILES

COCC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)Br)O)CC3=CC(=C(C(=C3CC4=CC(=C(C=C4)O)Br)O)O)Br)O)O)Br

Canonical SMILES

COCC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)Br)O)CC3=CC(=C(C(=C3CC4=CC(=C(C=C4)O)Br)O)O)Br)O)O)Br

Appearance

Solid powder

125111-69-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rawsonol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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